molecular formula C13H16N4O2S B4264785 N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4264785
M. Wt: 292.36 g/mol
InChI Key: GMSSQYCXJYWNLZ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide: is a synthetic organic compound with a complex structure that includes a thienyl group, a pyrazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the carboxamide group.

    Preparation of Thienyl Intermediate: The thienyl intermediate can be synthesized through the reaction of a suitable thiophene derivative with a propylating agent under controlled conditions.

    Preparation of Pyrazole Intermediate: The pyrazole ring is formed by the cyclization of a hydrazine derivative with a suitable diketone or ketoester.

    Coupling Reaction: The thienyl and pyrazole intermediates are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thienyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide and N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-chloro-2-thiophenecarboxamide share structural similarities.

    Uniqueness: The presence of the propyl group and the specific arrangement of functional groups in this compound confer unique chemical properties and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-4-8-7-9(11(14)18)13(20-8)16-12(19)10-5-6-15-17(10)2/h5-7H,3-4H2,1-2H3,(H2,14,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSQYCXJYWNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC=NN2C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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